molecular formula C10H3ClF3NO4 B3130362 NAMOLINE CAS No. 342795-11-3

NAMOLINE

Cat. No.: B3130362
CAS No.: 342795-11-3
M. Wt: 293.58 g/mol
InChI Key: DYEGRZKBJMKSKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Namoline involves the combination of protein structure similarity clustering and in vitro screening . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that this compound is synthesized as a γ-pyrone compound, which involves specific organic synthesis techniques to achieve its unique structure .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. The compound is typically produced in specialized laboratories with controlled conditions to ensure its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

Namoline undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.

    Reduction: The compound can also undergo reduction reactions, which may alter its functional groups.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .

Major Products Formed

The major products formed from reactions involving this compound are typically derivatives that retain the core γ-pyrone structure but have modified functional groups. These derivatives are often used to study the compound’s biological activity and potential therapeutic applications .

Comparison with Similar Compounds

Namoline is unique due to its selective and reversible inhibition of LSD1. Similar compounds include:

This compound stands out due to its reversible inhibition mechanism, which offers potential advantages in terms of reduced side effects and better control over its biological activity .

Properties

IUPAC Name

3-chloro-6-nitro-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3ClF3NO4/c11-7-8(16)5-3-4(15(17)18)1-2-6(5)19-9(7)10(12,13)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEGRZKBJMKSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=C(O2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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